(Z)-[Amino(3,4-dimethoxyphenyl)methylidene]amino 2-fluorobenzoate
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Overview
Description
(Z)-[Amino(3,4-dimethoxyphenyl)methylidene]amino 2-fluorobenzoate is a synthetic organic compound characterized by its unique molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-[Amino(3,4-dimethoxyphenyl)methylidene]amino 2-fluorobenzoate typically involves the reaction of 3,4-dimethoxybenzaldehyde with 2-fluorobenzoic acid in the presence of an amine source. The reaction conditions often include the use of a solvent such as ethanol or methanol, and a catalyst like sodium borohydride or lithium aluminum hydride to facilitate the reduction process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
(Z)-[Amino(3,4-dimethoxyphenyl)methylidene]amino 2-fluorobenzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions. The reactions are typically conducted under controlled temperatures and pressures to ensure optimal yields and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
(Z)-[Amino(3,4-dimethoxyphenyl)methylidene]amino 2-fluorobenzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its therapeutic effects in treating various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (Z)-[Amino(3,4-dimethoxyphenyl)methylidene]amino 2-fluorobenzoate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- (Z)-[Amino(3,4-dimethoxyphenyl)methylidene]amino 2-(phenylsulfanyl)acetate
- (Z)-[Amino(3,4-dimethoxyphenyl)methylidene]amino 4-phenylbutanoate
Uniqueness
(Z)-[Amino(3,4-dimethoxyphenyl)methylidene]amino 2-fluorobenzoate is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds. The fluorine atom can enhance the compound’s stability and alter its interaction with biological targets .
Properties
IUPAC Name |
[(Z)-[amino-(3,4-dimethoxyphenyl)methylidene]amino] 2-fluorobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O4/c1-21-13-8-7-10(9-14(13)22-2)15(18)19-23-16(20)11-5-3-4-6-12(11)17/h3-9H,1-2H3,(H2,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROBDQKHNQKIDSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=NOC(=O)C2=CC=CC=C2F)N)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C(=N/OC(=O)C2=CC=CC=C2F)/N)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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